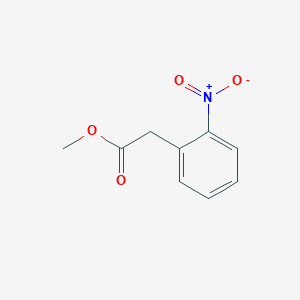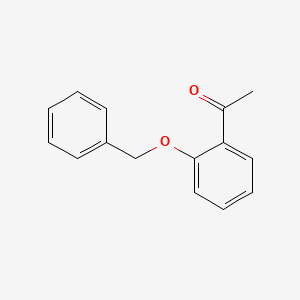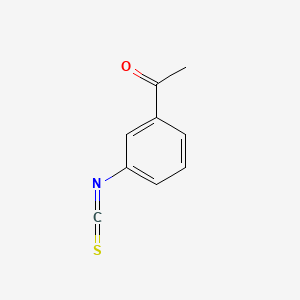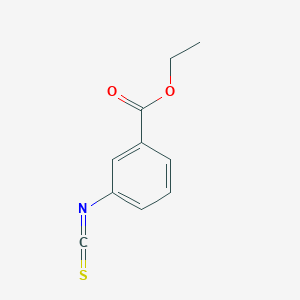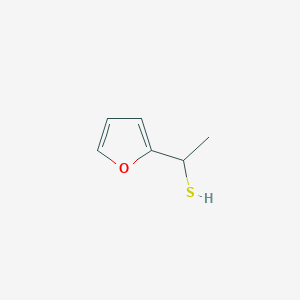
1-(Furan-2-yl)ethane-1-thiol
Übersicht
Beschreibung
2-(1-Mercaptoethyl)furan, also known as 3-isoadenosine, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-(1-Mercaptoethyl)furan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(1-mercaptoethyl)furan is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
1. Structure-Odor Correlations and Synthesis Studies
Research has explored the unique coffee-like odor quality of compounds like 2-(1-Mercaptoethyl)furan. Studies have synthesized various heterocyclic mercaptans and thio ethers to understand the structural features needed to evoke specific odors, such as a coffee-like aroma, at low concentrations. This research is significant in food science, particularly for understanding and replicating flavors in thermally treated foods like coffee, meat, bread, and roasted sesame seeds (Schoenauer & Schieberle, 2018).
2. Antibacterial Activity
Studies have examined the antibacterial activity of compounds related to 2-(1-Mercaptoethyl)furan. For example, 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) exhibits antimicrobial properties against a range of bacteria, yeasts, and fungi. The research highlights the importance of understanding the reactivity of these compounds with thiol groups and their potential for prolonged antimicrobial action, useful in developing new antibacterial agents (Allas et al., 2016).
3. DNA Binding and Drug Development
2,5-Bis(4-guanylphenyl)furan, an analogue of berenil, demonstrates enhanced DNA-binding affinity. Studies have shown that this compound and its analogues, which are structurally similar to 2-(1-Mercaptoethyl)furan, can bind to the DNA minor groove. This research is crucial in the development of minor groove binding drugs and for understanding the structural origins of drug-DNA interactions, potentially leading to new therapeutic agents (Laughton et al., 1995).
4. Catalytic Reactions and Synthesis
Research has explored the use of 2-(1-Mercaptoethyl)furan in catalytic reactions. The boron trifluoride-catalyzed reaction of furan derivatives with ethane-1,2-dithiol results in various furan derivatives. This study is significant in organic chemistry, particularly for understanding and optimizing the synthesis of furan-based compounds (Rindone & Scolastico, 1971).
5. Impact on Food Flavors
Studies have investigated the effect of 2-(1-Mercaptoethyl)furan on the flavor of foods, notably coffee. This research is essential in the food industry for flavor enhancement and understanding the sensory attributes of food products (Elmore & Nursten, 2007).
Wirkmechanismus
Furan is rapidly and extensively absorbed from the intestine and the lung . It can pass through biological membranes and enter various organs . Furan natural derivatives have effective antioxidant activities and exert regulatory effects on various cellular activities by modifying some signaling pathways such as MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) .
Safety and Hazards
Zukünftige Richtungen
Further studies are needed for the isolation and detection of different furan derivatives from natural compounds and investigation of their precise mechanisms for revealing health beneficial effects of these compounds . Additionally, more research is needed to understand the potential applications and risks associated with “2-(1-Mercaptoethyl)furan”.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(8)6-3-2-4-7-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIMQPHZYYVEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308532 | |
| Record name | α-Methyl-2-furanmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96631-04-8 | |
| Record name | α-Methyl-2-furanmethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96631-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-2-furanmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furanmethanethiol, α-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-Mercaptoethyl)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)




![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)
